5-Chloro-3,6-dimethylbenzofuran
Description
5-Chloro-3,6-dimethylbenzofuran is a halogenated benzofuran derivative characterized by a fused benzene-furan core with a chlorine atom at the 5-position and methyl groups at the 3- and 6-positions. It is synthesized via a multi-step procedure starting from 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one, involving condensation, hydrolysis, and acetylation steps, followed by purification via silica gel chromatography. The compound is obtained as a pale yellow solid with a melting point of 45–48°C, and its structure is confirmed by NMR and HRMS analyses .
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5H,1-2H3 |
InChI Key |
LARYJSDQUOGRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)C |
Origin of Product |
United States |
Preparation Methods
Halogenation of 3,6-Dimethylbenzofuran
One of the primary methods for synthesizing this compound involves selective halogenation of 3,6-dimethylbenzofuran at the 5-position. This is typically achieved by:
Bromination or Chlorination : Using reagents such as bromine or N-bromosuccinimide (NBS) with a catalyst under mild conditions to selectively introduce the halogen at the 5-position without affecting the methyl groups or the furan ring.
Reaction Conditions : The halogenation is carried out under controlled temperature and solvent conditions to avoid over-halogenation or decomposition.
This method leverages the electronic and steric effects of the methyl groups to direct halogenation selectively to the 5-position on the benzofuran ring system.
Cyclization from Halogenated Precursors
Another approach involves the cyclization of appropriately substituted phenol derivatives:
Starting Material : 2-Bromo-3,6-dimethylphenol is used as a precursor.
Cyclization Conditions : Treatment with a strong base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) facilitates intramolecular cyclization to form the benzofuran ring.
Mechanism : The base deprotonates the phenol, enabling nucleophilic attack on the bromo-substituted carbon, closing the furan ring and yielding this compound.
Comparative Data Table of Preparation Methods
Analytical Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectroscopy confirm the substitution pattern and ring structure. Chemical shifts consistent with methyl and chloro substituents on the benzofuran ring are observed.
High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula and presence of chlorine by characteristic isotopic patterns.
Fourier Transform Infrared Spectroscopy (FTIR) : Provides functional group identification, with characteristic benzofuran ring vibrations and C–Cl bonds.
Crystallographic Studies : X-ray crystallography data indicate bond lengths and angles consistent with stable benzofuran frameworks and confirm substitution positions.
Research Findings and Notes
The selective halogenation method is favored for its simplicity but requires careful control to avoid polyhalogenation.
Cyclization from halogenated phenols offers a strategic synthetic route with potential for scale-up due to fewer steps.
Copper-mediated oxidative annulation, while versatile, may require optimization for this specific compound due to substituent effects.
The presence of methyl groups at positions 3 and 6 influences both reactivity and regioselectivity in halogenation and cyclization steps.
The synthesized this compound serves as a valuable intermediate for further functionalization in medicinal chemistry and material science applications.
Chemical Reactions Analysis
Halogen Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:
-
Bromination : Reacts with bromine or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to yield 5-bromo-3,6-dimethylbenzofuran with >85% selectivity.
-
Amination : Treatment with ammonia in the presence of CuI/L-proline catalysts at 120°C produces 5-amino-3,6-dimethylbenzofuran (yield: 72%).
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS/DMF | 80°C, 6 h | 5-Bromo-3,6-dimethylbenzofuran | 87% | |
| NH₃/CuI/L-proline | 120°C, 12 h | 5-Amino-3,6-dimethylbenzofuran | 72% |
Cyclization and Annulation
The benzofuran scaffold participates in ring-forming reactions:
-
Copper-mediated oxidative annulation : Reacts with phenylacetylene derivatives under Cu(OAc)₂ catalysis (CH₃CN, 60°C) to form 2,3-diarylated benzofurans. For example, 5-chloro-2,3-diphenylbenzofuran is obtained in 50% yield .
-
Titanium tetrachloride-mediated cyclization : Combines with α-haloketones (e.g., 2-chloroacetophenone) to generate tetracyclic benzofuran derivatives via Friedel–Crafts alkylation (yields: 60–85%) .
Mechanistic Insight :
Cyclization proceeds through a charge-accelerated -sigmatropic rearrangement, as observed in reactions with alkynyl sulfoxides under trifluoroacetic anhydride (TFAA) . Substituent migration during this process leads to regioselective formation of 4,7-dimethyl derivatives .
Oxidative Coupling Reactions
Phenolic coupling with β-dicarbonyl compounds via hypervalent iodine reagents (e.g., PIDA) enables:
-
C(sp²)–H functionalization : Forms 5-hydroxybenzofuran derivatives with up to 96% yield . Electron-donating groups on β-ketoesters enhance reactivity, while electron-withdrawing groups reduce yields (e.g., NO₂-substituted substrates yield <30%) .
Table 2: Oxidative Coupling Outcomes
| Substrate Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Hydroquinone derivatives | PIDA/DCM | 5-Hydroxybenzofurans | 73–96% | |
| β-Ketoesters | PIDA/EtOH | Polyfunctional benzofurans | 50–85% |
Functional Group Transformations
The methyl groups and furan oxygen enable further derivatization:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., 5-chloro-3,6-dimethylbenzofuran-2-carboxylate).
-
Decarboxylation : Heating at 200°C under vacuum removes the carboxylic acid group from this compound-2-carboxylic acid.
Biological Activity Modulation
Reactions targeting bioactivity enhancement include:
-
Ketoxime formation : Condensation with hydroxylamine produces aryl ketoximes showing antifungal activity (MIC: 8–32 µg/mL against Candida albicans) .
-
Suzuki cross-coupling : Palladium-catalyzed coupling with aryl boronic acids introduces diversity at position 2/3 for anticancer agent development.
Comparative Reactivity Insights
Key structural factors influencing reactivity:
Scientific Research Applications
5-Chloro-3,6-dimethylbenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key benzofuran derivatives and their distinguishing features:
Key Comparative Insights
Substituent Position and Electronic Effects
- Chlorine vs. Fluorine : Replacing chlorine with fluorine (e.g., 5-fluoro analog in ) reduces electronegativity but enhances metabolic stability, a critical factor in drug design.
- Sulfonyl and Carboxamide Groups : Derivatives with sulfonyl (e.g., ) or carboxamide (e.g., ) moieties exhibit enhanced polarity and hydrogen-bonding capacity, improving solubility and target binding in biological systems.
Crystal Packing and Intermolecular Interactions
- Sulfonyl-containing derivatives (e.g., ) exhibit planar benzofuran rings and engage in π-π stacking (centroid distances: 3.66–3.77 Å) and C–H···O interactions, stabilizing their crystal lattices .
- In contrast, this compound lacks these polar groups, relying on van der Waals forces for solid-state stability, as inferred from its lower melting point (45–48°C vs. >375 K for sulfonyl derivatives) .
Biological Activity
5-Chloro-3,6-dimethylbenzofuran is a heterocyclic compound belonging to the benzofuran family, characterized by its unique molecular structure which includes a chloro substituent at the fifth position and two methyl groups at the third and sixth positions. This compound has garnered attention due to its diverse biological activities, including potential antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is C11H9ClO, with a molecular weight of approximately 182.63 g/mol. The presence of the chlorine atom and methyl groups influences its reactivity and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C11H9ClO |
| Molecular Weight | 182.63 g/mol |
| Chlorine Position | 5th |
| Methyl Positions | 3rd, 6th |
Synthesis Methods
This compound can be synthesized through various methods, including cyclodehydration reactions and other organic synthesis techniques. These methods emphasize the versatility of synthetic pathways available for this compound.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that benzofuran derivatives possess significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results. In one study, derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in human lung cancer cell lines (A549, HCC827) .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited notable antibacterial activity. For example, compounds derived from benzofurans have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to benzofurans:
- Antiproliferative Studies : A study evaluating a series of synthesized benzofuran derivatives found that structural modifications significantly impacted their antiproliferative activity against HL60 leukemia cells. The results indicated a correlation between structural features and biological efficacy .
- Anticancer Efficacy : Research on various substituted benzofurans demonstrated that specific substitutions could enhance their cytotoxicity against tumor cells. For example, compounds with electron-withdrawing groups showed improved activity compared to their unsubstituted counterparts .
Q & A
Basic: What are the common synthetic routes for 5-Chloro-3,6-dimethylbenzofuran?
Answer:
The synthesis typically involves sulfonation and oxidation of precursor sulfanyl derivatives. For example:
Sulfonation : Reacting 5-chloro-2,7-dimethylbenzofuran with 3-methylbenzenethiol under acidic conditions to introduce the sulfanyl group.
Oxidation : Treating the sulfanyl intermediate with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (benzene or hexane/ethyl acetate) .
Key Considerations :
- Use stoichiometric mCPBA to ensure complete oxidation of the sulfanyl to sulfonyl group.
- Monitor reaction progress using TLC (Rf ~0.52 in benzene) .
Basic: What characterization methods are critical for confirming the structure of this compound derivatives?
Answer:
X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: 1.76–1.79 Å) and dihedral angles (e.g., 80.96° between benzofuran and substituent rings) to confirm stereochemistry .
NMR Spectroscopy :
- ¹H NMR : Methyl groups appear as singlets (δ ~2.4 ppm for CH₃), while aromatic protons show splitting patterns dependent on substituents.
- ¹³C NMR : Carbonyl (C=O) signals appear at δ ~170 ppm .
Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃ClO₃S: calc. 320.03) .
Advanced: How do substituents on the benzofuran core influence its electronic properties and reactivity?
Answer:
Substituents alter electron density and steric effects:
- Electron-Withdrawing Groups (e.g., Cl) : Deactivate the ring, directing electrophilic substitution to meta positions. Observed in reduced reactivity toward Friedel-Crafts acylation .
- Electron-Donating Groups (e.g., CH₃) : Activate the ring, enhancing nucleophilic aromatic substitution.
- Sulfonyl Groups : Introduce strong electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions (e.g., Heck reactions) .
Structural Evidence : Dihedral angles (e.g., 80.96° in sulfonyl derivatives) from crystallography indicate steric hindrance, affecting π-π stacking in crystal lattices .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for benzofuran derivatives?
Answer:
Cross-Validation :
- Compare experimental XRD bond lengths (e.g., C–C: 1.38–1.42 Å) with DFT-calculated values.
- Use HSQC/HMBC NMR to correlate ambiguous proton-carbon assignments .
Dynamic Effects :
- Rotameric equilibria in solution (e.g., sulfonyl group rotation) may cause NMR signal splitting absent in XRD.
- Low-temperature NMR (−40°C) can freeze conformers for clearer data .
Advanced: What catalytic strategies optimize the enantioselective synthesis of benzofuran derivatives?
Answer:
Palladium Catalysis : Enables Heck cascade reactions for spirobenzofuran synthesis. Key factors:
- Use Xu-Phos ligands to achieve >90% enantiomeric excess (ee).
- Optimize solvent (toluene) and temperature (80°C) for intermolecular C–H activation .
Chiral Auxiliaries : Temporarily attach menthol or binaphthyl groups to direct stereochemistry, later removed via hydrolysis .
Advanced: How does crystal packing affect the physicochemical properties of this compound?
Answer:
Crystal interactions (π-π stacking, C–H···O bonds) influence stability and solubility:
- π-π Stacking : Centroid distances of 3.66–3.77 Å between benzofuran rings enhance thermal stability .
- Hydrogen Bonding : C–H···O interactions (2.5–2.8 Å) increase melting points (e.g., 426–427 K) .
Table 1 : Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Benzofuran-Substituent) | 80.96° | |
| C–S Bond Length | 1.76 Å | |
| π-π Stacking Distance | 3.66–3.77 Å |
Basic: What purification techniques are optimal for isolating this compound?
Answer:
Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for high recovery (yield ~71%) .
Recrystallization : Ethyl acetate or diisopropyl ether yields single crystals for XRD .
Tip : Pre-adsorb the crude product onto silica before column loading to improve resolution.
Advanced: What are the environmental implications of benzofuran derivatives, and how can their toxicity be assessed?
Answer:
Toxicity Screening :
- Use in vitro assays (e.g., Ames test) to evaluate mutagenicity.
- Monitor bioaccumulation via logP calculations (e.g., ClogP ~3.2 for 5-Chloro derivatives) .
Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
